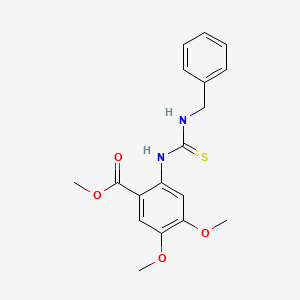

Methyl 4,5-dimethoxy-2-(((benzylamino)thioxomethyl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “Methyl 4,5-dimethoxy-2-(((benzylamino)thioxomethyl)amino)benzoate” include its molecular formula (C18H20N2O4S), molecular weight (360.43), and its use for research. Additional properties like melting point, boiling point, and density are not specified in the search results .Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde formed endogenously in numerous enzymatic and nonenzymatic reactions. It modifies arginine and lysine residues in proteins, forming advanced glycation end-products associated with complications of diabetes and some neurodegenerative diseases. MG in biological samples can be quantified using HPLC or GC methods with preliminary derivatization into more stable chromophores and/or fluorophores, or derivatives suitable for determination by MS by use of diamino derivatives of benzene and naphthalene, among others (Nemet, Varga-Defterdarović, & Turk, 2006).

Nanocavity Confinement in Drug Photochemistry

Research on UV-vis absorption and picosecond emission studies of methyl 2-amino-4,5-dimethoxy benzoate in neutral water and complexed to alpha-, beta-, and gamma-cyclodextrin (CD) indicates a hydrophobic effect of the nanocages on the photophysical behavior of the guest. This research is relevant to the hydrophobic and hydrophilic interactions which govern the photochemistry and photophysics of caged drugs, organic, and biological systems (Tormo, Organero, & Douhal, 2005).

Synthesis of New Piperidyl Indanone Derivatives

A series of 5,6-dimethoxy-2-{1-[arylamino/alkylamino(thioxo)methyl]-4-piperidyl-methyl}-1-indanones were designed and synthesized, showing encouraging anticonvulsant profiles against seizure models with remarkably lower neurotoxicity. These compounds were found to significantly increase the GABA level in rat brain (Siddiqui et al., 2012).

Palladium-Catalyzed Allylic Amination of Unsaturated Sugars

Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside, convertible from methyl 4,6-O-benzylidene-α-d-glucopyranoside, was used in palladium-catalyzed allylic substitution to yield various compounds of interest. This research could be valuable in the synthesis of complex molecules for pharmaceutical applications (Baer & Hanna, 1981).

Synthesis of Antimicrobial and Antifungal Agents

A series of novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds were synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds displayed interesting antimicrobial activity, with some exhibiting higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).

Microwave-Assisted Synthesis for Antibacterial and Antifungal Activity

A study focused on the microwave-assisted synthesis of methyl 7 amino-4-oxo-5-phenyl-2-thioxo-2, 3, 4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showed good in vitro antimicrobial and antifungal activities against different strains. The methodology offered advantages like high yields, short reaction time, safety, and environmental friendliness (Bhat, Shalla, & Dongre, 2015).

Properties

IUPAC Name |

methyl 2-(benzylcarbamothioylamino)-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-22-15-9-13(17(21)24-3)14(10-16(15)23-2)20-18(25)19-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJBPMVWUACOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)NCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2957104.png)

![N-(5-chloro-2-methylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957106.png)

![3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2957108.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2957114.png)

![N-(3,5-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2957119.png)

![4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2957121.png)

![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2957122.png)